3-Nitrobenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of 3-nitrobenzyl alcohol derivatives and related compounds can involve several methodologies, including photochemical reactions and metal-catalyzed processes. One study details the photochemical reaction mechanisms of 2-nitrobenzyl compounds, where 2-nitrobenzyl alcohols form 2-nitroso hydrates through dual proton transfer, highlighting the intricate processes involved in manipulating nitrobenzyl alcohols (Gáplovský et al., 2005). Additionally, the synthesis of quinolines from 2-nitrobenzyl alcohol in water without a transition-metal catalyst demonstrates the compound's versatility in facilitating the formation of heterocyclic compounds under environmentally friendly conditions (Zhu et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-nitrobenzyl alcohol and its derivatives plays a crucial role in their chemical behavior and reactivity. The structure of 3-acetamido-5-nitrobenzyl acetate, prepared from 3-amino-5-nitrobenzyl alcohol, showcases the impact of substituent groups on the compound's geometry and potential applications in synthesizing DNA minor-groove-binding agents (Khan et al., 2007).
Chemical Reactions and Properties
3-Nitrobenzyl alcohol participates in a variety of chemical reactions, reflecting its versatile chemical properties. For instance, it has been used in photo-induced N-N coupling reactions to synthesize N-aryl-1-amino indoles, illustrating its utility in constructing complex nitrogen-containing structures (Ou et al., 2021).
Scientific Research Applications
1. Polymer and Materials Science
- Application : 3-NBA derivatives are used in the creation of polymers with photolabile properties. These polymers can alter their properties simply by irradiation .
- Methods : The o-nitrobenzyl group (o-NB) is frequently utilized in polymer and materials science. It is used in the creation of photodegradable hydrogels, side chain functionalization in (block) copolymers, thin film patterning, self-assembled monolayers, photocleavable block copolymers, and photocleavable bioconjugates .
- Results : The use of o-NB has led to new research directions in polymer chemistry, expanding the possibilities for creating materials with unique properties .
2. Photo-Responsive Polymer Networks
- Application : 3-NBA derivatives are used in the design of photo-responsive polymer networks .
- Methods : The o-NB group is introduced as a light-responsive chromophore in the synthesis of polymers and polymer networks .
- Results : The use of o-NB in this context has opened up new possibilities for the design of functional materials that can change their properties on demand, simply by exposure to light .
3. Mass Spectrometry
- Application : 3-NBA is used as a matrix in fast-atom bombardment mass spectrometry .
- Methods : In mass spectrometry, 3-NBA is often abbreviated as “3-NBA” or “m-NBA”. It has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization .
- Results : The use of 3-NBA in this context has improved the efficiency and accuracy of mass spectrometry analyses .
4. Electrospray Ionization
- Application : 3-NBA is used in electrospray ionization to increase analyte charging .
- Methods : In electrospray ionization, 3-NBA is doped into low surface tension spray solvents .
- Results : The use of 3-NBA in this context has improved the efficiency of electrospray ionization, leading to more accurate results .
5. Cytosolic Alcohol Dehydrogenase Substrate
- Application : 3-NBA is used as a substrate for cytosolic alcohol dehydrogenase .
- Methods : 3-NBA is introduced as a substrate in biochemical reactions involving cytosolic alcohol dehydrogenase .
- Results : The use of 3-NBA in this context has improved the efficiency of biochemical reactions involving cytosolic alcohol dehydrogenase .
6. Isolation of Palmitylated Peptide Fragment
- Application : 3-NBA is used in the isolation of palmitylated peptide fragments from bovine rhodopsin .
- Methods : 3-NBA is used as a matrix during fast-atom bombardment mass spectrometry for the isolation of palmitylated peptide fragments .
- Results : The use of 3-NBA in this context has improved the efficiency and accuracy of isolating palmitylated peptide fragments .
7. Fast Atom Bombardment Mass Spectrometry
- Application : 3-NBA is used as a liquid matrix for fast atom bombardment .
- Methods : In mass spectrometry, 3-NBA is often abbreviated as “3-NBA” or “m-NBA”. It has been used as a liquid matrix for fast atom bombardment .
- Results : The use of 3-NBA in this context has improved the efficiency and accuracy of mass spectrometry analyses .
8. Matrix-Assisted Laser Desorption Ionization
- Application : 3-NBA is used in matrix-assisted laser desorption ionization .
- Methods : In this method, 3-NBA is used as a matrix to assist in the ionization process .
- Results : The use of 3-NBA in this context has improved the efficiency of ionization, leading to more accurate results .
9. Increasing Analyte Charging in Electrospray Ionization
- Application : 3-NBA is used in electrospray ionization to increase analyte charging .
- Methods : In electrospray ionization, 3-NBA is doped into low surface tension spray solvents .
- Results : The use of 3-NBA in this context has improved the efficiency of electrospray ionization, leading to more accurate results .
10. Fast Atom Bombardment Mass Spectrometry
- Application : 3-NBA is used as a liquid matrix for fast atom bombardment .
- Methods : In mass spectrometry, 3-NBA is often abbreviated as “3-NBA” or “m-NBA”. It has been used as a liquid matrix for fast atom bombardment .
- Results : The use of 3-NBA in this context has improved the efficiency and accuracy of mass spectrometry analyses .
11. Matrix-Assisted Laser Desorption Ionization
- Application : 3-NBA is used in matrix-assisted laser desorption ionization .
- Methods : In this method, 3-NBA is used as a matrix to assist in the ionization process .
- Results : The use of 3-NBA in this context has improved the efficiency of ionization, leading to more accurate results .
12. Increasing Analyte Charging in Electrospray Ionization
- Application : 3-NBA is used in electrospray ionization to increase analyte charging .
- Methods : In electrospray ionization, 3-NBA is doped into low surface tension spray solvents .
- Results : The use of 3-NBA in this context has improved the efficiency of electrospray ionization, leading to more accurate results .
Safety And Hazards
Future Directions
In mass spectrometry, 3-Nitrobenzyl alcohol is often abbreviated as “3-NBA” or “m-NBA” and has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization . In electrospray ionization, 3-NBA is doped into low surface tension spray solvents to increase analyte charging . This suggests that 3-Nitrobenzyl alcohol has potential future applications in the field of mass spectrometry.
properties
IUPAC Name |
(3-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPOQFCIIFQDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060698 | |
Record name | Benzenemethanol, 3-nitro- | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 30-32 deg C; [Sigma-Aldrich MSDS] | |
Record name | 3-Nitrobenzyl alcohol | |
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Vapor Pressure |
0.0000858 [mmHg] | |
Record name | 3-Nitrobenzyl alcohol | |
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Product Name |
3-Nitrobenzyl alcohol | |
CAS RN |
619-25-0 | |
Record name | 3-Nitrobenzyl alcohol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=619-25-0 | |
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Record name | 3-Nitrobenzyl alcohol | |
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Record name | 3-Nitrobenzyl alcohol | |
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Record name | Benzenemethanol, 3-nitro- | |
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Record name | Benzenemethanol, 3-nitro- | |
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Record name | 3-nitrobenzyl alcohol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.627 | |
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Record name | M-NITROBENZYL ALCOHOL | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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